molecular formula C8H8Cl2F3N B2715840 (S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 1391489-27-2

(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No. B2715840
CAS RN: 1391489-27-2
M. Wt: 246.05
InChI Key: AKWSNJCOFZXRPH-FJXQXJEOSA-N
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Description

The compound you mentioned seems to be a derivative of phenylhydrazine . Phenylhydrazines are a group of organic compounds in which one or more of the hydrogen atoms attached to the benzene ring of phenol have been replaced by chlorine atoms .


Chemical Reactions Analysis

Phenylhydrazines can participate in various chemical reactions. For example, 2-Chlorophenylhydrazine hydrochloride can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .


Physical And Chemical Properties Analysis

Phenylhydrazines are weakly acidic organic compounds. They are colorless and can exist in different states (solid, liquid) depending on the specific compound . For example, 2-chlorophenylhydrazine hydrochloride is soluble in water .

Scientific Research Applications

Safety and Hazards

Phenylhydrazines should be stored away from oxidizing agents in a cool, dry condition in a well-sealed container . Always handle chemicals with appropriate safety measures.

Future Directions

The future directions of research and applications for a compound depend on its properties and potential uses. For example, phenylhydrazines can be used in the synthesis of other compounds, which could have applications in various fields .

properties

IUPAC Name

(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWSNJCOFZXRPH-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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